BMS-986205 - 1923833-60-6

BMS-986205

Catalog Number: EVT-263375
CAS Number: 1923833-60-6
Molecular Formula: C24H24ClFN2O
Molecular Weight: 410.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BMS-986205 (BMS-986205) is a potent, selective, oral, once-daily inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). [, , , ] IDO1 is an intracellular enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan to kynurenine. [, ] IDO1 is overexpressed in many types of cancers and by antigen-presenting dendritic cells in the tumor microenvironment (TME). [, ] This overexpression leads to an increased production of kynurenine, which suppresses the activity and proliferation of T cells and natural killer (NK) cells, thus suppressing the immune system's ability to control tumor growth. [, , , , ] BMS-986205 acts by binding to IDO1 and blocking the kynurenine pathway, thereby promoting anti-tumor immunity. [, , , , , , , , , , , ]

Future Directions
  • Optimization of IDO1 inhibitors: While BMS-986205 has shown promise in clinical trials, there is ongoing research to develop more potent and selective IDO1 inhibitors with improved pharmacological properties, including better oral bioavailability, favorable pharmacokinetic profiles, and reduced potential for drug interactions. [, , , , ]

Synthesis Analysis

The synthesis of linrodostat involves several key steps that highlight its complex chemical structure. The synthetic route begins with a Suzuki coupling reaction between a vinyl boronic acid and a chloroquinoline derivative to form an intermediate compound. This intermediate undergoes hydrogenation to maintain the integrity of the quinoline structure while avoiding over-reduction .

Subsequent steps include hydrolysis to yield a ketone, followed by a diastereoselective reduction which produces a trans-alcohol. The alcohol is then mesylated to facilitate further reactions. A one-pot process involving mesylate displacement with di-tert-butyl malonate leads to the formation of linrodostat's core structure .

Molecular Structure Analysis

Linrodostat's molecular structure can be described by its chemical formula C19H20ClN3OC_{19}H_{20}ClN_3O and its molecular weight of approximately 343.83 g/mol. The compound features a quinoline core linked to an aryl amide group, which is critical for its biological activity. The structural arrangement allows for specific interactions with IDO1, including hydrogen bonding and π-stacking interactions that enhance its binding affinity .

Structural Data

  • Chemical Formula: C19H20ClN3OC_{19}H_{20}ClN_3O
  • Molecular Weight: 343.83 g/mol
  • Key Functional Groups: Quinoline ring, amide bond
Chemical Reactions Analysis

Linrodostat primarily acts through the inhibition of indoleamine 2,3-dioxygenase 1, which catalyzes the conversion of tryptophan to kynurenine. This reaction is crucial in regulating immune responses, particularly in tumor environments where IDO1 activity can lead to immune suppression. By inhibiting this enzyme, linrodostat disrupts the production of kynurenine, thereby enhancing T-cell activity against tumors .

The compound's reactivity can be characterized by its ability to form stable complexes with IDO1 through non-covalent interactions such as hydrogen bonds and hydrophobic interactions .

Mechanism of Action

Linrodostat exerts its effects by binding to the active site of indoleamine 2,3-dioxygenase 1. This binding prevents the enzyme from catalyzing its substrate (tryptophan), leading to decreased levels of kynurenine in the system. The reduction in kynurenine levels is significant as it restores T-cell function and promotes anti-tumor immunity .

Mechanistic Insights

  • Target Enzyme: Indoleamine 2,3-dioxygenase 1
  • Inhibition Type: Competitive inhibition
  • Outcome: Enhanced T-cell activity and reduced immune suppression
Physical and Chemical Properties Analysis

Linrodostat exhibits several notable physical and chemical properties that influence its behavior in biological systems:

  • Solubility: Linrodostat is soluble in organic solvents but has limited solubility in water.
  • Stability: The compound shows stability under physiological conditions but may degrade under extreme pH or temperature variations.
  • Log P (Partition Coefficient): Indicates moderate lipophilicity, which is favorable for oral bioavailability.

These properties are critical for its development as an oral therapeutic agent and influence its pharmacokinetics and pharmacodynamics .

Applications

Linrodostat's primary application lies in cancer therapy, particularly as an adjunct treatment to enhance the efficacy of existing immunotherapies such as immune checkpoint inhibitors. Its role as an indoleamine 2,3-dioxygenase inhibitor positions it as a promising candidate for clinical trials aimed at various malignancies where immune evasion is prevalent .

Additionally, ongoing research continues to explore linrodostat’s potential in other therapeutic areas related to immune modulation and chronic inflammatory diseases.

Introduction to Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition in Oncology

Biochemical Role of IDO1 in Tumor Immune Evasion

IDO1 catalyzes the rate-limiting step in the kynurenine pathway, oxidizing L-tryptophan to N-formylkynurenine, subsequently metabolized to immunosuppressive kynurenine metabolites [2] [4]. This enzymatic activity creates a tumor microenvironment conducive to immune evasion through two primary mechanisms:

  • Tryptophan Depletion: Local tryptophan starvation activates the GCN2 kinase pathway in T cells, triggering anergy and cell cycle arrest in effector T cells [2] [4].
  • Kynurenine Accumulation: Kynurenine metabolites activate the aryl hydrocarbon receptor (AhR), promoting differentiation of immunosuppressive regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) while inhibiting natural killer (NK) cell function [2] [4].

IDO1 overexpression occurs in diverse cancers (colorectal, breast, melanoma, NSCLC) and correlates with poor prognosis. Its expression is upregulated by inflammatory cytokines (IFN-γ, TNF-α), immune checkpoint molecules (CTLA-4, PD-1), and oncogenic pathways (JAK/STAT, NF-κB) [2] [4]. This establishes IDO1 as a critical node in tumor-mediated immunosuppression, independent of established checkpoints like PD-1/PD-L1.

Historical Development of IDO1 Inhibitors as Antineoplastic Agents

The therapeutic targeting of IDO1 has evolved through distinct pharmacological generations:

Table 1: Evolution of IDO1 Inhibitors in Oncology

GenerationRepresentative AgentsKey CharacteristicsClinical Outcomes
First-gen1-Methyl-D-tryptophanLow potency, non-specificLimited clinical activity
Second-genEpacadostat, NavoximodReversible inhibitors, improved specificityMixed Phase II results; failed Phase III (ECHO-301)
Third-genLinrodostatIrreversible inhibition, sub-nM potencyOngoing trials in combo regimens

Early compounds like Epacadostat showed promise in Phase I/II trials but failed in the Phase III ECHO-301 melanoma trial when combined with pembrolizumab, revealing limitations in reversible inhibition kinetics [2]. This spurred development of irreversible inhibitors with improved pharmacodynamics. Concurrently, peptide vaccines and PROTAC-based degraders emerged as alternative strategies to overcome compensatory IDO1 upregulation observed with catalytic inhibitors [2] [4].

Linrodostat’s Emergence in Pharmacological Research

Linrodostat (BMS-986205, ONO-7701) represents a third-generation IDO1 inhibitor characterized by its irreversible mechanism and high potency. Key milestones include:

  • Preclinical Identification: Discovered through structure-based drug design, Linrodostat exhibits an IC₅₀ of 1.7 nM in cell-free assays and 1.1 nM in IDO1-expressing HEK293 cells, demonstrating >1,800-fold selectivity over TDO [1] [8].
  • Irreversible Mechanism: Functions as a "suicide inhibitor," forming a covalent adduct with IDO1’s heme cofactor, leading to permanent enzyme inactivation [1] [2].
  • Early Clinical Validation: Phase I trials demonstrated potent target engagement, reducing plasma kynurenine levels by >90% at tolerated doses [5] [7].

Table 2: Linrodostat’s Preclinical Profile vs. Key Competitors

ParameterLinrodostatEpacadostatNavoximod (GDC-0919)
IC₅₀ (IDO1)1.1 nM10-100 nM75 nM
MechanismIrreversibleReversibleReversible
TDO Inhibition>2,000 nM IC₅₀ModerateModerate
Kynurenine Reduction>90% sustained50-80% transient40-60% transient

Linrodostat entered clinical testing across multiple cancer types (bladder, HNSCC, melanoma, NSCLC) based on robust preclinical immunomodulatory data showing enhanced T cell activation and reduced Treg infiltration in tumor models when combined with anti-PD-1 therapy [5] [7]. Its pharmacokinetic profile supports once-daily oral dosing, facilitating clinical deployment [1] [8]. Ongoing Phase III trials focus on combination regimens, particularly with nivolumab (anti-PD-1) in bladder cancer and NSCLC [5] [7].

Table 3: Active Clinical Development Programs for Linrodostat

Clinical Trial IdentifierPhaseCombination PartnerIndication(s)Status
NCT03361891IIINivolumabBladder cancerRecruiting
NCT03386929IIINivolumab ± IpilimumabNSCLCActive
NCT04060862I/IINivolumab + ChemotherapySolid tumorsOngoing

The molecular structure of Linrodostat features a quinoline scaffold linked to a chiral cyclohexylpropanamide core, optimized for binding within IDO1's hydrophobic active site near the heme iron [1] [3] [8]. Its mesylate salt form (CAS 2221034-29-1) enhances solubility for formulation development [3].

Chemical Identifiers of Linrodostat

  • Systematic Name: (R)-N-(4-chlorophenyl)-2-((1s,4S)-4-(6-fluoroquinolin-4-yl)cyclohexyl)propanamide
  • Molecular Formula: C₂₄H₂₄ClFN₂O (Free base)
  • CAS Registry: 1923833-60-6 (Free base); 2221034-29-1 (Mesylate)
  • InChIKey: KRTIYQIPSAGSBP-ZACQAIPSSA-N [1] [3] [5]

Future research directions include biomarker identification to predict IDO1-dependent tumors and rational combinations with chemotherapy, radiotherapy, or emerging immune targets. PROTAC-based IDO1 degraders represent a next-generation approach beyond catalytic inhibition [2] [4].

Properties

CAS Number

1923833-60-6

Product Name

Linrodostat

IUPAC Name

(2R)-N-(4-chlorophenyl)-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide

Molecular Formula

C24H24ClFN2O

Molecular Weight

410.9 g/mol

InChI

InChI=1S/C24H24ClFN2O/c1-15(24(29)28-20-9-6-18(25)7-10-20)16-2-4-17(5-3-16)21-12-13-27-23-11-8-19(26)14-22(21)23/h6-17H,2-5H2,1H3,(H,28,29)/t15-,16?,17?/m1/s1

InChI Key

KRTIYQIPSAGSBP-KLAILNCOSA-N

SMILES

CC(C1CCC(CC1)C2=C3C=C(C=CC3=NC=C2)F)C(=O)NC4=CC=C(C=C4)Cl

Solubility

Soluble in DMSO

Synonyms

BMS-986205; BMS 986205; BMS986205; ONO-7701; ONO 7701; ONO7701; F-001287; F001287; F001287; Linrodostat

Canonical SMILES

CC(C1CCC(CC1)C2=C3C=C(C=CC3=NC=C2)F)C(=O)NC4=CC=C(C=C4)Cl

Isomeric SMILES

C[C@H](C1CCC(CC1)C2=C3C=C(C=CC3=NC=C2)F)C(=O)NC4=CC=C(C=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.